2-(2-phenyl-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide
Overview
Description
2-(2-phenyl-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C18H14N4OS and its molecular weight is 334.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(2-phenyl-1H-indol-1-yl)-N-1,3,4-thiadiazol-2-ylacetamide is 334.08883226 g/mol and the complexity rating of the compound is 443. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Metabolic Studies and Drug Disposition
Research on similar compounds has provided insights into their absorption, metabolism, and excretion, crucial for drug development. For example, studies on Mirabegron (Shin Takusagawa et al., 2012) have detailed its metabolic pathways, highlighting the significance of identifying and understanding metabolites for evaluating drug safety and efficacy (Takusagawa et al., 2012).
Understanding of Pharmacokinetics
The pharmacokinetics of related compounds, such as SB-649868 , an orexin receptor antagonist, have been extensively studied to understand their disposition, metabolism, and elimination in humans (C. Renzulli et al., 2011). These studies are paramount in designing drugs with optimal absorption, distribution, metabolism, and excretion properties, ensuring therapeutic effectiveness and minimal side effects (Renzulli et al., 2011).
Contribution to Uremic Solutes Research
Explorations into the colonic contribution to uremic solutes have revealed how gut microbiota can influence the production of compounds with potential toxicity in kidney disease. This research area underscores the interconnectedness of drug metabolism with broader physiological processes and highlights the role of structural analogs in understanding disease pathology and treatment approaches (P. Aronov et al., 2011) (Aronov et al., 2011).
Mitochondrial Biogenesis in Therapeutic Contexts
Research on Pioglitazone , a thiazolidinedione, has shown its ability to induce mitochondrial biogenesis in human subcutaneous adipose tissue, illustrating the potential of related compounds to modulate cellular energy metabolism as part of their therapeutic action (I. Bogacka et al., 2005) (Bogacka et al., 2005).
Mechanism of Action
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They are of wide interest because of their diverse biological and clinical applications . Therefore, the future directions in this field could involve the development of novel synthetic methods and the exploration of their potential as novel therapeutics .
Properties
IUPAC Name |
2-(2-phenylindol-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4OS/c23-17(20-18-21-19-12-24-18)11-22-15-9-5-4-8-14(15)10-16(22)13-6-2-1-3-7-13/h1-10,12H,11H2,(H,20,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPECEZKQMVTNLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CC(=O)NC4=NN=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.